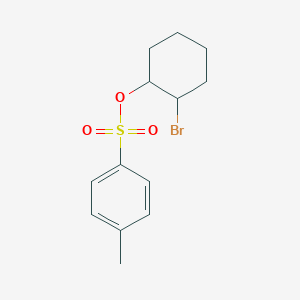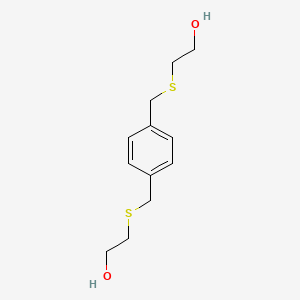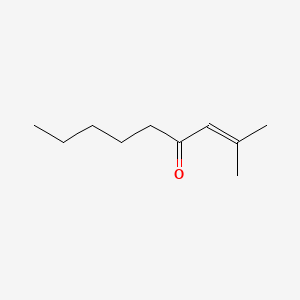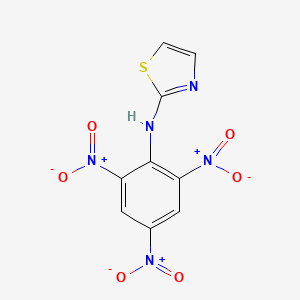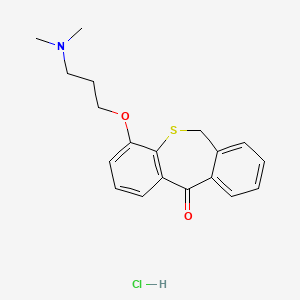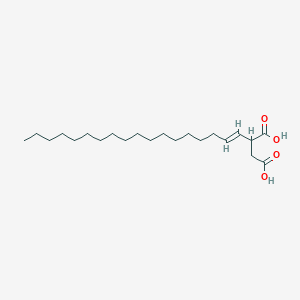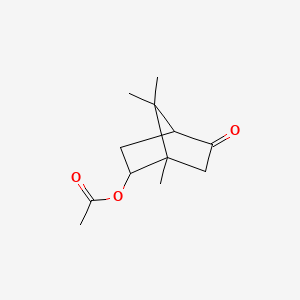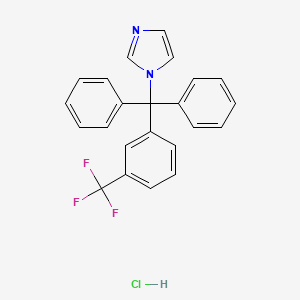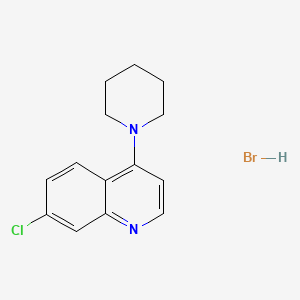
5,8-Dimethoxy-1,4-dihydro-1,4-ethanonaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dimethoxy-1,4-dihydro-1,4-ethanonaphthalene is an organic compound known for its unique structure and properties It is a derivative of naphthalene, featuring methoxy groups at the 5 and 8 positions and a dihydro-ethano bridge at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethoxy-1,4-dihydro-1,4-ethanonaphthalene typically involves the use of starting materials such as naphthalene derivatives. One common method includes the reaction of 5,8-dimethoxy-1,4-dihydro-1,4-methanonaphthalene with appropriate reagents under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethoxy-1,4-dihydro-1,4-ethanonaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce fully saturated derivatives.
Scientific Research Applications
5,8-Dimethoxy-1,4-dihydro-1,4-ethanonaphthalene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 5,8-Dimethoxy-1,4-dihydro-1,4-ethanonaphthalene exerts its effects involves interactions with molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation . The compound’s structure allows it to interact with specific enzymes and receptors, modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
5,8-Dihydroxy-1,4-dihydro-1,4-methanonaphthalene: This compound shares a similar core structure but has hydroxyl groups instead of methoxy groups.
1,4-Dihydro-1,4-methanonaphthalene derivatives: These compounds have variations in functional groups and substitutions, leading to different properties and reactivities.
Uniqueness
5,8-Dimethoxy-1,4-dihydro-1,4-ethanonaphthalene is unique due to its specific substitution pattern and the presence of methoxy groups, which influence its chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
17547-70-5 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
3,6-dimethoxytricyclo[6.2.2.02,7]dodeca-2,4,6,9-tetraene |
InChI |
InChI=1S/C14H16O2/c1-15-11-7-8-12(16-2)14-10-5-3-9(4-6-10)13(11)14/h3,5,7-10H,4,6H2,1-2H3 |
InChI Key |
RUXDJCUFSHQCFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C3CCC(C2=C(C=C1)OC)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


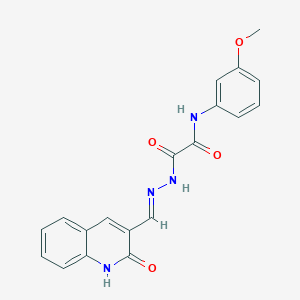

![4-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide](/img/structure/B15075566.png)
